N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Description
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (CAS: Not explicitly provided; referred to as Ranolazine-D8 Impurity in ) is a deuterated analog of the pharmaceutical impurity N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (CAS: 380204-72-8), which is designated as "Related Compound D" in the United States Pharmacopeia (USP) for the anti-anginal drug Ranolazine .
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)/i11D2,12D2,13D2,14D2 |
InChI Key |
FRRCDIZIDLHOOV-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
N-Acylation of 2,6-Dimethylaniline
2,6-Dimethylaniline undergoes acylation with chloroacetic anhydride in polar solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). Optimization studies demonstrate that HFIP achieves 95% yield within 20 minutes at room temperature, compared to 80% yield in TFE under identical conditions. The reaction’s efficiency stems from HFIP’s strong hydrogen-bond-donating capacity, which activates the anhydride electrophile (Table 1).
Table 1: Solvent Optimization for N-Acylation
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| TFE | 20 | 80 |
| HFIP | 20 | 95 |
Tandem N-Alkylation and Deprotection
The intermediate N-(2,6-dimethylphenyl)chloroacetamide reacts with N-Boc-piperazine in a tandem alkylation-deprotection sequence. Water emerges as the optimal solvent, yielding 94% of the desired piperazinediacetamide after 7 hours at 110°C. Ethanol, by contrast, produces trace amounts due to poor solubility of the Boc-protected intermediate. Deprotection under acidic conditions (e.g., HCl) cleaves the Boc group, yielding the free piperazine core.
Deuteration Strategies for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Deuteration is introduced at eight positions, likely targeting the methyl groups of the 2,6-dimethylphenyl rings and the piperazine backbone. Two primary methods are employed:
Late-Stage Isotopic Exchange
Deuterium incorporation via acid-catalyzed H/D exchange using D2O and deuterated acids (e.g., DCl or D2SO4) is a common approach. However, this method risks partial deuteration and requires rigorous purification to achieve ≥98% isotopic purity.
Use of Deuterated Starting Materials
A more reliable strategy involves synthesizing the compound from deuterated precursors:
- 2,6-Dimethylaniline-d6 : Prepared by catalytic deuteration of 2,6-dimethylnitrobenzene using D2 gas over a palladium catalyst.
- Deuterated chloroacetic anhydride : Synthesized via reaction of chloroacetyl chloride with D2O under anhydrous conditions.
Repeating the N-acylation and N-alkylation steps with these deuterated reagents ensures uniform isotopic labeling. For example, using 2,6-dimethylaniline-d6 in the initial acylation step introduces six deuterium atoms, while the remaining two originate from deuterated solvents or reagents during piperazine coupling.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The alkylation of N-(2,6-dimethylphenyl)chloroacetamide with piperazine derivatives is highly solvent-dependent. Water facilitates a 94% yield due to its high polarity and ability to stabilize transition states, whereas ethanol results in incomplete reactions (Table 2).
Table 2: Solvent Influence on Tandem Alkylation-Deprotection
| Solvent | Yield (%) |
|---|---|
| Water | 94 |
| Ethanol | <12 |
Catalytic Enhancements
The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction kinetics by solubilizing ionic intermediates in non-polar media. However, for deuterated syntheses, TBAB-d34 may be required to avoid proton contamination.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and deuterated chloroform (CDCl3) as the eluent. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >99% chemical purity.
Spectroscopic Validation
- NMR : 1H NMR confirms deuteration by the absence of proton signals at δ 2.2 ppm (methyl groups) and δ 3.5 ppm (piperazine backbone).
- Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 416.4 ([M+H]+), consistent with eight deuterium atoms.
Challenges in Deuterated Synthesis
Isotopic Purity
Achieving ≥98% deuterium incorporation requires stringent exclusion of moisture and protonated solvents. Even trace H2O can lead to back-exchange, reducing isotopic purity.
Cost of Deuterated Reagents
Deuterated precursors like 2,6-dimethylaniline-d6 are costly (∼$500/g), making large-scale synthesis economically challenging.
Recent Advances
Recent patents disclose microwave-assisted deuteration , reducing reaction times from hours to minutes while maintaining isotopic integrity. Additionally, flow chemistry systems enable continuous deuteration, minimizing solvent waste and improving scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Mechanisms
The synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 typically involves several chemical reactions such as hydrolysis, alkylation, and acetylation. The compound's structure allows it to undergo modifications that are essential for its application in drug development and pharmacological studies. The isotopic labeling (d8) enhances its utility in various analytical techniques like NMR spectroscopy.
Intermediate for Ranolazine
This compound is primarily known for its role as an intermediate in the synthesis of Ranolazine. Ranolazine is utilized in treating chronic angina by modulating myocardial metabolism and inhibiting late sodium currents in cardiac myocytes, which improves myocardial oxygen consumption without significantly affecting heart rate or blood pressure .
Pharmacodynamics and Pharmacokinetics Studies
Research involving this compound focuses on understanding its pharmacodynamics and pharmacokinetics as part of Ranolazine investigations. These studies evaluate:
- Absorption and distribution characteristics.
- Metabolic pathways.
- Excretion processes.
Such insights are crucial for optimizing the therapeutic use of Ranolazine and enhancing patient outcomes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of Ranolazine and its intermediates in clinical settings. For instance:
- Clinical Trials : Research has demonstrated that Ranolazine significantly reduces angina episodes in patients with chronic stable angina. The compound's ability to improve exercise tolerance without negatively impacting heart rate makes it a valuable therapeutic option.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that Ranolazine's inhibition of late sodium currents can lead to improved cardiac efficiency under ischemic conditions .
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can affect the compound’s binding affinity and activity at target sites.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₂₄H₂₄D₈N₄O₂
- Molecular Weight : 416.59 g/mol
- Structure : Features a piperazine core substituted with two acetamide groups, each linked to a 2,6-dimethylphenyl moiety. Eight hydrogen atoms are replaced with deuterium (D8), likely at positions critical for metabolic stability or analytical detection .
- Role: Primarily used as a stable isotope-labeled internal standard in mass spectrometry to quantify the non-deuterated impurity during pharmaceutical quality control .
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide
- CAS : 380204-72-8
- Molecular Formula : C₂₄H₃₂N₄O₂
- Molecular Weight : 408.54 g/mol
- Key Differences : Absence of deuterium atoms.
- Pharmacological Relevance: Identified as a process-related impurity in Ranolazine synthesis. Studies suggest it retains anti-anginal and anti-arrhythmic activity, necessitating strict regulatory limits in drug formulations .
N,N'-Bis(1-adamantyl)piperazine-1,4-dicarbothioamide
N,N'-Diacetyl-1,4-phenylenediamine
- CAS : 140-50-1
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences :
- Core Structure : Phenylenediamine (aromatic diamine) vs. piperazine (saturated heterocycle).
- Functionality : Acetyl groups without aryl substitutions.
- Applications : Used in polymer research and as a laboratory reagent, highlighting its simpler structure and lack of pharmacological relevance compared to piperazine derivatives .
DMP-PBI (N,N'-Bis(2,6-dimethylphenyl)perylene bisimide)
- Source : A perylene bisimide dye studied for photodynamic applications ().
- Molecular Formula: Not explicitly provided, but includes a large π-conjugated perylene core.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
Deuterium Isotope Effects
The deuterium substitution in the target compound reduces metabolic degradation rates (kinetic isotope effect), enhancing its utility as a stable internal standard in LC-MS/MS assays . This contrasts with the non-deuterated analog, which may undergo faster hepatic clearance .
Structural Impact on Pharmacological Activity
- Adamantyl derivatives (e.g., ) exhibit enhanced lipid solubility, suggesting divergent therapeutic targets compared to dimethylphenyl-substituted piperazines .
Biological Activity
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a deuterated derivative of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. This compound has garnered attention due to its role as an intermediate in the synthesis of Ranolazine, a drug used primarily for the treatment of chronic angina and other cardiac conditions. The biological activity of this compound is closely linked to its structural properties and its interactions within biological systems.
- Molecular Formula : C24H32N4O2
- Molecular Weight : 416.6 g/mol
- CAS Number : 380204-72-8
- IUPAC Name : N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide
The mechanism of action of this compound involves its interaction with specific molecular targets that influence myocardial metabolism. The presence of deuterium atoms can alter the compound's vibrational frequencies and reaction kinetics, which may enhance its binding affinity at target sites compared to its non-deuterated counterpart. This property is particularly useful in pharmacokinetic studies and metabolic pathway tracking.
Pharmacological Effects
- Anti-Ischemic Properties : As an intermediate in Ranolazine synthesis, this compound exhibits anti-ischemic effects by modulating myocardial metabolism and reducing oxygen demand in cardiac tissues.
- Antianginal Activity : Similar to Ranolazine, it may help alleviate angina symptoms by improving coronary blood flow and myocardial efficiency.
Toxicity and Safety Profile
The compound has been noted to have some toxicity concerns:
- Harmful if swallowed : Acute toxicity data indicates a risk upon ingestion (H302).
- Skin Irritation : It can cause skin irritation (H315) .
Case Studies and Experimental Data
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Cardiac Function : A study demonstrated that compounds related to Ranolazine improved cardiac function in ischemic models by enhancing energy metabolism .
- Metabolic Pathway Analysis : Research utilizing deuterated compounds like this compound has shown promise in tracing metabolic pathways in vivo due to their unique isotopic signatures .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide | C24H32N4O2 | 416.6 g/mol | Antianginal effects |
| Ranolazine | C24H33N5O4S | 436.6 g/mol | Antianginal and anti-ischemic |
| N,N'-Dimethyl-p-phenylenediamine | C13H16N2 | 204.28 g/mol | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
